N-(4-Morpholino-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Morpholino-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C₁₂H₁₅N₃O₄ and a molecular weight of 265.27 g/mol It is characterized by the presence of a morpholine ring, a nitro group, and an acetamide group attached to a phenyl ring
Mechanism of Action
Target of Action
A structurally similar compound, suvn-g3031, targets the histamine h3 receptor . These receptors are widely expressed in healthy and Alzheimer’s disease brains and exert neuromodulatory functions on the cholinergic, adrenergic, and dopaminergic neurotransmitter systems .
Mode of Action
The related compound suvn-g3031 acts as an inverse agonist at h3 receptors . Inhibiting this receptor has been shown in mice and rats to enhance cholinergic signaling, reduce tau phosphorylation, and reverse behavioral deficits .
Biochemical Pathways
The related compound suvn-g3031 is known to modulate the cholinergic, adrenergic, and dopaminergic neurotransmitter systems through its action on the histamine h3 receptor .
Result of Action
The related compound suvn-g3031 has been shown to enhance cholinergic signaling, reduce tau phosphorylation, and reverse behavioral deficits in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-morpholinoaniline to produce 4-morpholino-3-nitroaniline, which is then acetylated to form N-(4-Morpholino-3-nitrophenyl)acetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Morpholino-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Oxidation: The phenyl ring can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
Reduction: The major product is N-(4-Morpholino-3-aminophenyl)acetamide.
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl ring.
Scientific Research Applications
N-(4-Morpholino-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-3-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of a morpholine ring.
N-(4-Nitrophenyl)acetamide: Lacks the morpholine ring, making it less complex.
N-(4-Morpholino-3-aminophenyl)acetamide: The reduced form of N-(4-Morpholino-3-nitrophenyl)acetamide.
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a nitro group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-morpholin-4-yl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)13-10-2-3-11(12(8-10)15(17)18)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEVDSOEGUHZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.